molecular formula C12H22N2 B1426864 N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine CAS No. 1339505-47-3

N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine

Cat. No. B1426864
M. Wt: 194.32 g/mol
InChI Key: YOHYTEUXRDRFFM-UHFFFAOYSA-N
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Description

N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine, also known as ASM-3, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. ASM-3 is a cyclopropanamine derivative that has been synthesized through a multistep process.

Scientific Research Applications

Structural Diversity and Pharmaceutical Significance

Nitrogen heterocycles, including structures similar to N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine, are critical in the development of pharmaceuticals. These compounds are part of the most significant structural components, with a substantial portion of FDA-approved drugs containing a nitrogen heterocycle. Their structural diversity and substitution patterns play a vital role in their function as pharmaceutical agents, highlighting the importance of understanding these molecules' architecture for drug development (Edon Vitaku, David T. Smith, J. T. Njardarson, 2014).

Pharmacogenetics in Dermatology

The pharmacogenetic basis for using thiopurine drugs, which share a similar complexity in metabolic pathways to N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine, emphasizes the necessity of understanding individual genetic variations for safe and effective therapy. This approach is particularly relevant in dermatologic applications, where drugs like azathioprine are used, necessitating a grasp of the pharmacogenetic implications for patient treatment planning (J. Snow, L. Gibson, 1995).

Neuroprotective Strategies in Spinal Cord Injury

Research on neuroprotective agents for acute spinal cord injury, including gacyclidine, an NMDA antagonist, may share therapeutic parallels with compounds like N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine, given their potential for CNS protection and modulation of neurotransmitter systems. These studies offer insights into the development of treatments that could extend to a broad range of neurological conditions, illustrating the critical role of chemical diversity and specificity in therapeutic innovation (G. Lallement et al., 1999).

properties

IUPAC Name

N-(6-azaspiro[2.5]octan-2-ylmethyl)-N-methylcyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2/c1-14(11-2-3-11)9-10-8-12(10)4-6-13-7-5-12/h10-11,13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHYTEUXRDRFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC12CCNCC2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine
Reactant of Route 2
N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine
Reactant of Route 3
N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine
Reactant of Route 4
N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine
Reactant of Route 5
Reactant of Route 5
N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine
Reactant of Route 6
N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine

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